molecular formula C8H11F3N4O B2373713 4-Amino-N-ethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide CAS No. 2101195-25-7

4-Amino-N-ethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide

Cat. No.: B2373713
CAS No.: 2101195-25-7
M. Wt: 236.198
InChI Key: CDXXBJUEOORVQG-UHFFFAOYSA-N
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Description

4-Amino-N-ethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide is a chemical compound with the molecular formula C8H11F3N4O and a molecular weight of 236.198 g/mol. This compound is characterized by the presence of a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. The trifluoroethyl group attached to the pyrazole ring imparts unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-ethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Trifluoroethyl Group: The trifluoroethyl group can be introduced via nucleophilic substitution reactions using trifluoroethyl halides.

    Amination and Carboxamide Formation:

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-ethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The trifluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

4-Amino-N-ethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition and protein interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-N-ethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, leading to inhibition or modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide: Lacks the N-ethyl group.

    4-Amino-N-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide: Contains a methyl group instead of an ethyl group.

    4-Amino-N-ethyl-1-(2,2,2-difluoroethyl)-1H-pyrazole-5-carboxamide: Contains a difluoroethyl group instead of a trifluoroethyl group.

Uniqueness

The presence of the trifluoroethyl group in 4-Amino-N-ethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide imparts unique chemical properties, such as increased lipophilicity and enhanced binding affinity to certain molecular targets. This makes it distinct from similar compounds and potentially more effective in specific applications.

Properties

IUPAC Name

4-amino-N-ethyl-2-(2,2,2-trifluoroethyl)pyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F3N4O/c1-2-13-7(16)6-5(12)3-14-15(6)4-8(9,10)11/h3H,2,4,12H2,1H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDXXBJUEOORVQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=NN1CC(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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